molecular formula C15H9Cl2F2NO B12520312 N-(2,4-Dichlorophenyl)-3-(3,4-difluorophenyl)prop-2-enamide CAS No. 821004-84-6

N-(2,4-Dichlorophenyl)-3-(3,4-difluorophenyl)prop-2-enamide

Cat. No.: B12520312
CAS No.: 821004-84-6
M. Wt: 328.1 g/mol
InChI Key: XXYHSNRDRKPURN-UHFFFAOYSA-N
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Description

N-(2,4-Dichlorophenyl)-3-(3,4-difluorophenyl)prop-2-enamide is a synthetic cinnamanilide derivative characterized by a prop-2-enamide backbone substituted with halogenated aryl groups. The 2,4-dichlorophenyl and 3,4-difluorophenyl moieties confer distinct electronic and steric properties, influencing its biological interactions and physicochemical behavior.

Properties

CAS No.

821004-84-6

Molecular Formula

C15H9Cl2F2NO

Molecular Weight

328.1 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-3-(3,4-difluorophenyl)prop-2-enamide

InChI

InChI=1S/C15H9Cl2F2NO/c16-10-3-5-14(11(17)8-10)20-15(21)6-2-9-1-4-12(18)13(19)7-9/h1-8H,(H,20,21)

InChI Key

XXYHSNRDRKPURN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)NC2=C(C=C(C=C2)Cl)Cl)F)F

Origin of Product

United States

Biological Activity

N-(2,4-Dichlorophenyl)-3-(3,4-difluorophenyl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C16H12Cl2F2N2O and a molecular weight of approximately 373.2 g/mol. Its structure features a prop-2-enamide backbone with dichlorophenyl and difluorophenyl substituents, contributing to its unique biological properties.

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Antitumor Activity : The compound has shown promising results in inhibiting tumor cell proliferation.
  • Antimicrobial Properties : It has demonstrated efficacy against various bacterial strains.
  • Enzyme Inhibition : The compound acts as an inhibitor of key metabolic enzymes.

Antitumor Activity

Recent studies have highlighted the compound's potential in cancer therapy. In vitro assays indicated that this compound significantly inhibits the growth of glioblastoma cells by targeting glycolytic pathways.

Case Study: Glioblastoma Multiforme (GBM)

A study evaluated the effects of halogenated derivatives on GBM cells. The results showed that this compound had an IC50 value significantly lower than that of standard treatments like 2-deoxy-D-glucose (2-DG), indicating superior efficacy in inhibiting glycolysis under hypoxic conditions .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens. In a comparative study with other halogenated compounds, it was found to have lower minimum inhibitory concentration (MIC) values against both Gram-positive and Gram-negative bacteria.

CompoundMIC (µM)Activity Type
This compound12.5Antibacterial
Standard Antibiotic (Amoxicillin)15.0Antibacterial

This table summarizes the antimicrobial efficacy of this compound compared to a standard antibiotic.

The biological activity of this compound can be attributed to its structural features that enhance interaction with target proteins:

  • Inhibition of Glycolysis : The compound interferes with hexokinase activity, crucial for cancer cell metabolism.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in bacterial cells leading to cell death.
  • Apoptosis Induction : In cancer cells, it promotes apoptotic pathways through mitochondrial dysfunction.

Comparison with Similar Compounds

(2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide

(2E)-3-(3,4-Dichlorophenyl)-N-[4-(trifluoromethoxy)phenyl]prop-2-enamide

(2E)-N-(3-Chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide

Antimicrobial Efficacy

  • 3,4-Dichlorophenyl vs. 4-Chlorophenyl Derivatives : 3,4-Dichlorocinnamanilides exhibit broader-spectrum antibacterial activity than 4-chloro analogs. For example, (2E)-3-(3,4-dichlorophenyl) derivatives demonstrated submicromolar MIC values against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, whereas 4-chloro analogs were less potent .
  • Fluorinated vs. Non-Fluorinated Substituents: Fluorine atoms enhance membrane permeability and metabolic stability. The trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) groups in R₁ improve activity against vancomycin-resistant Enterococcus faecalis and mycobacteria .

Cytotoxicity and Selectivity

  • Low Cytotoxicity in Dichloro Derivatives : Compounds like (2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide showed negligible cytotoxicity (>100 µM IC₅₀) in mammalian cells, suggesting a favorable therapeutic index .
  • Role of Trifluoromethyl Groups : The 3,5-bis(trifluoromethyl)phenyl substituent reduces off-target effects while maintaining potent antimicrobial activity .

Physicochemical Properties

  • Lipophilicity : Chlorinated and fluorinated derivatives exhibit higher logP values (~4.5–5.5), correlating with enhanced bacterial membrane penetration .
  • Solubility: Fluorine atoms improve aqueous solubility compared to non-halogenated analogs, as seen in (2E)-N-[3-(CF₃)Ph]-3-(3,4-Cl₂Ph)prop-2-enamide .

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